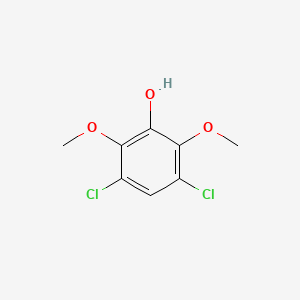

3,5-Dichloro-2,6-dimethoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-2,6-dimethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O3/c1-12-7-4(9)3-5(10)8(13-2)6(7)11/h3,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKMFABKPPHDBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1Cl)Cl)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001000019 | |

| Record name | 3,5-Dichloro-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001000019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.05 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78782-46-4 | |

| Record name | 3,5-Dichloro-2,6-dimethoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078782464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichloro-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001000019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dichloro-2,6-dimethoxyphenol

This technical guide provides a comprehensive overview of the molecular structure, predicted physicochemical properties, a proposed synthetic route, and anticipated spectroscopic data for 3,5-Dichloro-2,6-dimethoxyphenol. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Molecular Structure and Chemical Identifiers

This compound is a halogenated derivative of 2,6-dimethoxyphenol (syringol). The core structure consists of a benzene ring substituted with one hydroxyl group, two methoxy groups, and two chlorine atoms. The chlorine atoms are positioned at the 3 and 5 positions, flanking one of the methoxy groups and meta to the hydroxyl group.

Table 1: Chemical Identifiers and Predicted Properties

| Property | Value | Source/Method |

| Molecular Formula | C₈H₈Cl₂O₃ | - |

| Molecular Weight | 223.05 g/mol | - |

| IUPAC Name | This compound | - |

| SMILES (Predicted) | COC1=C(C(=C(C(=C1Cl)O)Cl)OC) | - |

| InChI Key (Predicted) | (Predicted based on structure) | - |

| CAS Number | Not available | - |

| Appearance (Predicted) | Off-white to light brown solid | Inferred from related compounds[1] |

| Melting Point (Predicted) | Higher than 2,6-dimethoxyphenol (50-57°C) due to increased molecular weight and symmetry | Inferred from[2] |

| Boiling Point (Predicted) | Higher than 2,6-dimethoxyphenol (261°C) | Inferred from[2] |

| Solubility (Predicted) | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane | Inferred from[1] |

Proposed Synthesis: Electrophilic Chlorination of 2,6-Dimethoxyphenol

A plausible synthetic route to this compound is the direct electrophilic chlorination of 2,6-dimethoxyphenol. The hydroxyl and methoxy groups are ortho-, para-directing activators. In 2,6-dimethoxyphenol, the 4-position (para to the hydroxyl) is the most activated site for the first substitution. The second substitution would likely occur at the remaining activated positions (3 or 5). To achieve dichlorination at the 3 and 5 positions, a suitable chlorinating agent and reaction conditions are required.

Experimental Protocol: Proposed Chlorination of 2,6-Dimethoxyphenol

This protocol is a general procedure adapted from known chlorination methods for phenols.[3][4] Optimization of reaction conditions, including the choice of solvent, temperature, and reaction time, would be necessary to achieve the desired product with good selectivity and yield.

Materials:

-

2,6-Dimethoxyphenol

-

Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Inert gas (Nitrogen or Argon)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere, dissolve 2,6-dimethoxyphenol (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of the chlorinating agent (e.g., sulfuryl chloride, 2.2 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel over 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.

Logical Workflow for the Proposed Synthesis

Caption: Workflow for the proposed synthesis of this compound.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the structure of this compound and comparison with related compounds.[1][5][6]

¹H NMR (Predicted):

-

Aromatic Proton (H-4): A singlet is expected for the single aromatic proton at the 4-position. The chemical shift would likely be in the range of 6.5-7.0 ppm.

-

Methoxy Protons: Two singlets are expected for the two methoxy groups at positions 2 and 6. Due to the different adjacent substituents (one flanked by two chlorines, the other by a chlorine and a hydroxyl group), their chemical shifts might be slightly different, likely in the range of 3.8-4.0 ppm.

-

Hydroxyl Proton: A broad singlet is expected for the hydroxyl proton, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR (Predicted):

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons bearing the chlorine atoms (C-3 and C-5) would be shifted downfield. The carbons attached to the oxygen atoms (C-1, C-2, and C-6) would also be significantly downfield.

-

Methoxy Carbons: Two signals are expected for the methoxy carbons, likely in the range of 55-60 ppm.

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): A characteristic isotopic cluster for two chlorine atoms would be observed for the molecular ion peak. The most abundant peaks would be at m/z 222 (for ³⁵Cl₂) and 224 (for one ³⁵Cl and one ³⁷Cl), with a ratio of approximately 9:6. A smaller peak at m/z 226 (for ³⁷Cl₂) would also be present.

-

Fragmentation: Common fragmentation patterns would involve the loss of a methyl group (-CH₃) from a methoxy group, followed by the loss of carbon monoxide (-CO).

Potential Biological Activity and Safety Considerations

The biological activity of this compound has not been reported. However, related chlorinated phenols are known to exhibit a range of biological activities, including antimicrobial and phytotoxic effects.[7] Polychlorinated aromatic compounds can also be of toxicological concern.[8]

Safety and Handling (Inferred): Based on safety data for related compounds like 2,6-dimethoxyphenol and other chlorinated phenols, this compound should be handled with care.[1]

-

Hazards: Likely to be harmful if swallowed, and may cause skin and eye irritation.

-

Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust and contact with skin and eyes.

Signaling Pathway Hypothesis Given that many phenolic compounds exhibit antioxidant properties and can interact with cellular signaling pathways, a hypothetical pathway of interaction is presented below. This is a generalized representation and would require experimental validation.

Caption: Hypothetical interaction of this compound with cellular pathways.

This technical guide provides a foundational understanding of this compound based on available scientific knowledge of related compounds. Further experimental investigation is necessary to validate the proposed properties and synthetic methods.

References

- 1. 2,6-Dimethoxyphenol | C8H10O3 | CID 7041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Dimethoxyphenol 99 91-10-1 [sigmaaldrich.com]

- 3. gfredlee.com [gfredlee.com]

- 4. Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00319F [pubs.rsc.org]

- 5. 3,4,5-Trichloro-2,6-dimethoxyphenol | C8H7Cl3O3 | CID 17344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,6-Dimethoxyphenol(91-10-1) 1H NMR [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. SYNTHESIS OF MONO- AND DIMETHOXYLATED POLYCHLORINATED BIPHENYLS DERIVATIVES STARTING FROM FLUOROARENE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Dimethoxyphenol (Syringol) and the Theoretical Chemistry of its Dichlorinated Analogue

Abstract: This technical guide addresses the inquiry for information on 3,5-dichloro-2,6-dimethoxyphenol. A comprehensive review of scientific literature and chemical databases reveals a lack of significant published data for this specific compound. Therefore, this document provides a detailed technical overview of the closely related and well-characterized parent compound, 2,6-dimethoxyphenol, also known as Syringol. The guide covers its nomenclature, physicochemical properties, synthesis, and biological activities, with a focus on its antioxidant and antimicrobial properties. Detailed experimental protocols for its synthesis and enzymatic modification are provided. Furthermore, a theoretical synthesis pathway for the originally requested this compound is proposed based on the principles of electrophilic aromatic substitution. This guide is intended for researchers, scientists, and professionals in the fields of drug development, organic chemistry, and natural products.

Introduction: Addressing the Scarcity of Data on this compound

An extensive search of the scientific literature and chemical databases did not yield significant information regarding the synthesis, properties, or biological activity of this compound. This suggests that it is not a commonly synthesized or studied compound. In light of this, this guide will focus on its parent compound, 2,6-dimethoxyphenol , a naturally occurring and extensively studied molecule. The IUPAC name for 2,6-dimethoxyphenol is indeed 2,6-dimethoxyphenol [1][2]. It is also commonly known by the trivial name Syringol [2]. This guide will provide a comprehensive overview of 2,6-dimethoxyphenol and conclude with a theoretical discussion on the synthesis of its 3,5-dichloro derivative.

Physicochemical Properties of 2,6-Dimethoxyphenol

2,6-Dimethoxyphenol is a phenolic compound that is a derivative of pyrogallol with two methoxy groups at positions 2 and 6[2]. It is a colorless to pale yellow crystalline solid at room temperature and is known for its characteristic smoky and medicinal aroma[3][4]. It is a key component of wood smoke and contributes to the flavor and aroma of smoked foods[2].

Table 1: Physicochemical Properties of 2,6-Dimethoxyphenol

| Property | Value | References |

| IUPAC Name | 2,6-dimethoxyphenol | [1][2] |

| Common Name | Syringol, Pyrogallol 1,3-dimethyl ether | [1][2] |

| CAS Number | 91-10-1 | [1][5] |

| Molecular Formula | C₈H₁₀O₃ | [1][2] |

| Molecular Weight | 154.16 g/mol | [1][2] |

| Appearance | Off-white or grey to brown crystalline powder | [6] |

| Melting Point | 50-57 °C | [2] |

| Boiling Point | 261-262 °C | [2] |

| Solubility | Slightly soluble in water (17.2 mg/mL at 13 °C); soluble in ethanol, ether, and oils.[1][4] | [1] |

| pKa | Not readily available | |

| LogP | 1.10 (estimated) | [7] |

Synthesis of 2,6-Dimethoxyphenol

Several methods for the synthesis of 2,6-dimethoxyphenol have been reported, often starting from pyrogallol or its derivatives.

Experimental Protocol: Synthesis from Pyrogallol and Dimethyl Carbonate

A modern and safer method involves the etherification of pyrogallol with dimethyl carbonate using a microreactor.[8]

-

Reactants:

-

Pyrogallol (12.6 g)

-

Dimethyl carbonate (18.9 g)

-

Tetrabutylammonium bromide (TBAB) (0.16 g)

-

Methanol (150 ml)

-

-

Procedure:

-

Dissolve pyrogallol, dimethyl carbonate, and TBAB in methanol.

-

The solution is pumped into a microreactor at a flow rate of 2 mL/min.

-

The reaction is heated to 135 °C with a reaction pressure of 5 MPa.

-

The residence time in the microreactor is 30 minutes.

-

After the reaction is complete (approximately 2 hours), the methanol is recovered from the effluent.

-

The final product, 2,6-dimethoxyphenol, is obtained by distillation.

-

-

Yield: 91%[8]

-

Purity: 99%[8]

Experimental Protocol: Synthesis from 2,6-Dibromophenol

An alternative synthesis involves the methoxylation of 2,6-dibromophenol.[9]

-

Reactants:

-

2,6-Dibromophenol (14.5 g, 0.058 mole)

-

Sodium methoxide (from 10.3 g sodium, 0.45 g atom)

-

Methanol (100 ml)

-

Dimethylformamide (DMF) (100 ml)

-

Cuprous iodide (2 g)

-

-

Procedure:

-

2,6-Dibromophenol is treated with sodium methoxide in a mixture of methanol and dimethylformamide.

-

Cuprous iodide is added as a catalyst.

-

The reaction is carried out in a similar manner to the synthesis of 2,6-dibromo-4-t-butylphenol as described in the reference.

-

-

Yield: 60% (crude)[9]

-

Note: The lower yield may be due to the partial water solubility of 2,6-dimethoxyphenol, leading to incomplete extraction.[9]

Caption: Synthesis of 2,6-Dimethoxyphenol via Microreactor.

Biological Activities and Potential Applications

2,6-Dimethoxyphenol exhibits a range of biological activities, with its antioxidant properties being the most prominent. It is also recognized for its antimicrobial effects.

Antioxidant Activity

Phenolic compounds like 2,6-dimethoxyphenol are known to act as antioxidants by scavenging free radicals.[10] The mechanism involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance.

The antioxidant potential of 2,6-diisopropylphenol (propofol), a structurally related compound, has been shown to be similar to that of the endogenous antioxidant α-tocopherol (vitamin E).[11] Each molecule of 2,6-diisopropylphenol was capable of scavenging two radical species.[11]

Enzymatic modification of 2,6-dimethoxyphenol using laccase has been shown to produce dimers with significantly enhanced antioxidant capacity.[12][13] The dimer, 3,3′,5,5′-tetramethoxy biphenyl-4,4′-diol, showed approximately twice the antioxidant activity of the parent monomer.[13]

Laccase-Mediated Dimerization for Enhanced Antioxidant Activity

Laccases are multi-copper oxidases that can catalyze the oxidation of phenols. The laccase-mediated oxidation of 2,6-dimethoxyphenol is a well-studied process, often used as a standard assay for laccase activity.[10] This reaction can be harnessed to synthesize dimers with improved biological activity.

Experimental Protocol: Laccase Activity Assay using 2,6-Dimethoxyphenol

This protocol is adapted from a standard method for determining laccase activity.[14]

-

Reagents:

-

2,6-Dimethoxyphenol (2 mM)

-

Sodium acetate buffer (0.1 M, pH 4.5)

-

Laccase enzyme solution

-

-

Procedure:

-

Prepare a reaction mixture consisting of 2 mM 2,6-dimethoxyphenol in 0.1 M sodium acetate buffer (pH 4.5).

-

Initiate the reaction by adding the laccase enzyme solution.

-

Monitor the formation of the colored product, 3,3',5,5'-tetramethoxy-p-diphenoquinone (cerulignone), spectrophotometrically at 477 nm.

-

One unit of enzyme activity (U) is defined as the amount of enzyme that transforms 1 µmol of 2,6-dimethoxyphenol per minute.

-

Caption: Laccase-mediated oxidation of 2,6-dimethoxyphenol.

Antimicrobial Activity

2,6-Dimethoxyphenol has demonstrated inhibitory effects against certain foodborne pathogens and spoilage bacteria.[3] For instance, it has shown activity against the root rot pathogen Fusarium oxysporum.[3] Schiff bases derived from syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), a close derivative of 2,6-dimethoxyphenol, have also been evaluated for their antibacterial properties against various bacteria, including Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli.[15]

Theoretical Synthesis of this compound

While no specific synthesis for this compound is readily available in the literature, a plausible route can be proposed based on the principles of electrophilic aromatic substitution on phenols.[16]

The hydroxyl (-OH) and methoxy (-OCH₃) groups are both activating and ortho, para-directing substituents.[16] In 2,6-dimethoxyphenol, the two methoxy groups are ortho to the hydroxyl group. The positions para to the methoxy groups (positions 3 and 5) and the position para to the hydroxyl group (position 4) are activated.

Direct chlorination of phenols can be vigorous and lead to polysubstitution.[17] The reaction of phenol with chlorine typically yields 2- and 4-chlorophenol initially, followed by dichlorination to 2,4- and 2,6-dichlorophenol, and eventually 2,4,6-trichlorophenol.[18]

For the synthesis of this compound, the chlorine atoms need to be directed to the meta positions relative to the hydroxyl group. This is challenging due to the strong ortho, para-directing nature of the existing substituents. A plausible, though unconfirmed, synthetic strategy might involve:

-

Starting Material: 2,6-dimethoxyphenol.

-

Chlorinating Agent: A suitable chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or chlorine (Cl₂) in a non-polar solvent to control reactivity.

-

Reaction Conditions: The reaction would likely require careful control of temperature and stoichiometry to favor dichlorination at the 3 and 5 positions. The steric hindrance from the methoxy groups at positions 2 and 6 might influence the regioselectivity.

Caption: Theoretical synthesis of this compound.

It is important to emphasize that this is a theoretical pathway, and experimental validation would be necessary to determine its feasibility, optimal conditions, and yield.

Conclusion

While there is a notable absence of scientific literature on this compound, its parent compound, 2,6-dimethoxyphenol (Syringol), is a well-documented and versatile molecule with significant applications in flavor chemistry and potential roles in drug development due to its antioxidant and antimicrobial properties. This guide has provided a comprehensive overview of the known properties and synthesis of 2,6-dimethoxyphenol, along with detailed experimental protocols. The exploration of its enzymatic modification to enhance its biological activity presents a promising avenue for future research. The proposed theoretical synthesis of this compound provides a starting point for researchers interested in exploring this novel compound.

References

- 1. 2,6-Dimethoxyphenol | C8H10O3 | CID 7041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Syringol - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Phenol, 2,6-dimethoxy- [webbook.nist.gov]

- 6. 2,6-Dimethoxyphenol | 91-10-1 [chemicalbook.com]

- 7. 2,6-dimethoxyphenol, 91-10-1 [thegoodscentscompany.com]

- 8. CN106631714A - Method for synthesizing 2,6-dimethoxyphenol - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The antioxidant potential of propofol (2,6-diisopropylphenol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A comparative screening of laccase-mediator systems by white-rot fungi laccases for biocatalytic benzyl alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchtrend.net [researchtrend.net]

- 16. m.youtube.com [m.youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 3,5-Dichloro-2,6-dimethoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 3,5-dichloro-2,6-dimethoxyphenol. Despite a comprehensive search of available scientific literature and chemical databases, no specific quantitative solubility data for this compound could be identified. This suggests that the solubility of this compound may not have been experimentally determined and/or published in readily accessible sources.

However, to provide valuable context for researchers, this guide presents available solubility data for structurally related compounds, namely 2,6-dimethoxyphenol and 3,5-dimethoxyphenol. Furthermore, a general experimental protocol for determining the solubility of phenolic compounds is detailed, along with a workflow diagram.

Understanding Solubility Through Related Compounds

The solubility of a compound is influenced by its molecular structure, including the presence of functional groups and halogen substituents. Chlorinated phenols, as a class, are generally characterized by good solubility in organic solvents and slight solubility in water.[1] The addition of methoxy groups, as seen in dimethoxyphenols, can also influence solubility.

The following tables summarize the available quantitative and qualitative solubility data for 2,6-dimethoxyphenol and 3,5-dimethoxyphenol. This information can serve as a preliminary guide for solvent selection in studies involving this compound, with the caveat that the dichloro- substitution will impact the overall physicochemical properties.

Solubility Data for 2,6-Dimethoxyphenol (Syringol)

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | 17.2 mg/mL | 13 | - |

| Water | Slightly soluble | Not specified | - |

| Oils | Soluble | Not specified | - |

| Ethanol | Moderately soluble | Not specified | - |

| Ethanol | ~25 mg/mL | Not specified | For stock solution preparation. |

| DMSO | ~20 mg/mL | Not specified | For stock solution preparation. |

| Dimethylformamide | ~30 mg/mL | Not specified | For stock solution preparation. |

Qualitative Solubility Data for 3,5-Dimethoxyphenol

| Solvent | Solubility |

| Methanol | Soluble |

| Ethanol | Soluble |

| Benzene | Soluble |

| Chloroform | Soluble |

| Water | Slightly soluble |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers wishing to determine the solubility of this compound, the shake-flask method is a widely accepted and robust technique.[2][3] This method involves equilibrating a surplus of the solid compound with a solvent of interest and then measuring the concentration of the dissolved substance in the saturated solution.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis setup)

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Place the containers in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary experiments may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the samples to rest, enabling the undissolved solid to settle. For more effective separation, centrifuge the samples at a controlled temperature.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining solid particles, immediately filter the aliquot using a syringe filter.

-

Quantification:

-

For HPLC or UV-Vis analysis: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the calibrated range of the instrument. Analyze the sample to determine the concentration of this compound.

-

For gravimetric analysis: Accurately weigh a known volume of the filtered saturated solution. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is achieved. The solubility can then be calculated.

-

-

Data Analysis: Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L). The experiment should be repeated multiple times to ensure the reproducibility of the results.

Visualizing Experimental and Logical Workflows

To further aid researchers, the following diagrams, created using the DOT language, illustrate the described experimental workflow and the structural relationship of the target compound to its parent molecules.

Signaling Pathways

A thorough search of the scientific literature did not reveal any studies implicating this compound in specific biological signaling pathways. Research on the biological activity of this particular compound appears to be limited.

Conclusion

While direct, quantitative solubility data for this compound is not currently available in the public domain, this guide provides a framework for researchers to approach its study. By understanding the solubility of structurally similar compounds and employing established experimental protocols like the shake-flask method, the solubility profile of this compound can be determined. This foundational data is critical for advancing research in any field that utilizes this compound, from materials science to drug development.

References

The Role of 3,5-Dichloro-2,6-dimethoxyphenol in Metabolic Pathways: A Review of Current Knowledge

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive overview of the role of 3,5-Dichloro-2,6-dimethoxyphenol in metabolic pathways. However, based on an extensive review of currently available scientific literature, there is a significant lack of specific data pertaining to the direct involvement of this compound in biological metabolic pathways. Research has primarily focused on related but structurally distinct compounds. This guide will summarize the available information on analogous molecules to provide a potential framework for future investigation into the biological activity of this compound.

Introduction to Substituted Phenols

Substituted phenols are a broad class of compounds characterized by a hydroxyl group attached to a benzene ring, with additional functional groups modifying their chemical and biological properties. Their roles in biological systems are diverse, ranging from essential signaling molecules to environmental toxins. The specific substitutions on the phenolic ring dictate the compound's reactivity, polarity, and ability to interact with biological macromolecules, thereby influencing its metabolic fate and physiological effects.

Current State of Research on this compound

As of the latest literature review, there is no direct evidence or published research detailing the specific role of this compound in any metabolic pathway. Scientific databases and publications do not contain studies on its absorption, distribution, metabolism, and excretion (ADME) profile, nor its mechanism of action in biological systems.

Insights from Structurally Related Compounds

To provide a foundational understanding for future research, this section will explore the known metabolic pathways and biological activities of structurally similar compounds. These include the parent molecule, 2,6-dimethoxyphenol (syringol), and other halogenated phenols.

2,6-Dimethoxyphenol (Syringol)

2,6-Dimethoxyphenol, also known as syringol, is a naturally occurring phenolic compound found in wood smoke and is used as a flavoring agent.[1][2] Its biological activities are of interest, particularly its antioxidant properties.

Antioxidant Activity: Laccase-mediated oxidation of 2,6-dimethoxyphenol can lead to the formation of dimers with enhanced antioxidant capacity.[3] This suggests a potential for enzymatic modification in biological systems, which could influence its biological activity. The proposed reaction involves the formation of a symmetrical C-C linked dimer, 3,3′,5,5′-tetramethoxy biphenyl-4,4′-diol, which exhibits approximately twice the antioxidant activity of the parent compound.[3]

Potential Metabolic Transformation of 2,6-Dimethoxyphenol: The enzymatic modification of 2,6-dimethoxyphenol highlights a potential metabolic pathway involving oxidative coupling. This process, catalyzed by enzymes such as laccases or peroxidases, could be a key step in its metabolism.

Caption: Proposed enzymatic oxidation of 2,6-Dimethoxyphenol.

Halogenated Phenols and Pyridinols

While not directly analogous in structure, the metabolism of other chlorinated aromatic compounds can provide insights into potential pathways for this compound. For instance, the biodegradation of 3,5,6-trichloro-2-pyridinol, a metabolite of the insecticide chlorpyrifos, has been studied in microorganisms.[4][5]

Biodegradation Pathways of 3,5,6-trichloro-2-pyridinol: Studies on Micrococcus luteus have identified two potential degradation pathways for 3,5,6-trichloro-2-pyridinol: a hydrolytic-oxidative dechlorination pathway and a denitrification pathway.[5] These pathways involve enzymatic removal of chlorine atoms, hydroxylation, and ring cleavage.

Caption: Potential biodegradation pathways of a chlorinated aromatic compound.

Hypothetical Metabolic Pathways for this compound

Based on the metabolism of related compounds, we can hypothesize potential metabolic pathways for this compound in biological systems. These pathways are purely speculative and require experimental validation.

Phase I Metabolism:

-

Dechlorination: Similar to other chlorinated aromatic compounds, enzymatic dechlorination could be a primary step. This could occur via hydrolytic or reductive mechanisms.

-

O-Demethylation: The methoxy groups could be targets for O-demethylation by cytochrome P450 enzymes, leading to the formation of di- or tri-hydroxy-dichlorobenzene derivatives.

-

Hydroxylation: The aromatic ring could undergo further hydroxylation, increasing its polarity.

Phase II Metabolism:

-

Glucuronidation and Sulfation: The hydroxyl groups (either the original phenolic hydroxyl or newly formed ones) would be susceptible to conjugation with glucuronic acid or sulfate, facilitating excretion.

Caption: Hypothetical metabolic pathways for this compound.

Future Directions and Conclusion

The current body of scientific literature lacks specific information on the role of this compound in metabolic pathways. The information presented in this guide is based on the metabolism of structurally related compounds and should be considered hypothetical.

Future research should focus on:

-

In vitro metabolic studies: Using liver microsomes, hepatocytes, and recombinant enzymes to identify Phase I and Phase II metabolites.

-

In vivo studies: To understand the ADME profile of the compound in animal models.

-

Mechanism of action studies: To determine if the compound interacts with specific enzymes or receptors involved in metabolic pathways.

A thorough investigation into these areas is necessary to elucidate the biological role of this compound and to assess its potential toxicological or therapeutic effects. Without such data, any discussion of its involvement in metabolic pathways remains speculative. Researchers, scientists, and drug development professionals are encouraged to address this knowledge gap through targeted experimental studies.

References

- 1. 2,6-dimethoxyphenol, 91-10-1 [thegoodscentscompany.com]

- 2. 2,6-Dimethoxyphenol, cas, 91-10-1,Syringol | UniVOOK Chemical [univook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Therapeutic Era: Discovery and Mechanistic Insights into Novel Chlorinated Phenol Derivatives

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led researchers down many synthetic avenues, with the modification of privileged scaffolds being a cornerstone of modern drug discovery. Among these, the phenol moiety, a simple yet versatile chemical entity, has served as a foundational building block for a multitude of bioactive molecules. The strategic introduction of chlorine atoms onto the phenolic ring can dramatically alter the physicochemical and pharmacological properties of the parent molecule, often leading to enhanced potency, selectivity, and metabolic stability. This technical guide delves into the discovery of novel chlorinated phenol derivatives, presenting a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, with a particular focus on their potential as anticancer and antimicrobial agents.

A New Wave of Anticancer Agents: Chlorinated Phenol Derivatives Targeting Cancer Cell Proliferation

Recent research has unveiled a promising class of chlorinated phenol derivatives with potent cytotoxic activity against a range of human cancer cell lines. A notable example is the development of 2-phenol-4-chlorophenyl-6-aryl pyridines, which have demonstrated significant inhibitory effects on topoisomerase II, a crucial enzyme in DNA replication and a validated target for cancer chemotherapy.[1][2]

Quantitative Analysis of Anticancer Activity

The cytotoxic potential of these novel compounds has been rigorously evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined for several derivatives. For instance, a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues have been synthesized and evaluated, with some compounds exhibiting significant growth inhibition at micromolar concentrations.[3]

| Compound ID | Target Cancer Cell Line | IC50 (µM) or % Growth Inhibition (PGI) at 10 µM | Reference |

| 6h | SNB-19 (CNS Cancer) | PGI = 65.12 | [3] |

| 6h | NCI-H460 (Non-Small Cell Lung Cancer) | PGI = 55.61 | [3] |

| 6h | SNB-75 (CNS Cancer) | PGI = 54.68 | [3] |

| 27 | T47D (Breast Cancer) | IC50 = 0.68 | [4] |

| 37 | T47D (Breast Cancer) | IC50 = 1.25 | [4] |

Table 1: Anticancer Activity of Novel Chlorinated Phenol Derivatives. This table summarizes the in vitro anticancer activity of representative novel chlorinated phenol derivatives against various human cancer cell lines.

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis and biological evaluation of these compounds require meticulous experimental procedures. Below are detailed methodologies for the synthesis of a representative chlorinated phenol derivative and the subsequent assessment of its topoisomerase II inhibitory activity.

Synthesis of 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (Compound 6h) [3]

The synthesis of this class of compounds is typically a multi-step process. A key step involves the nitration of 4-chlorophenol, followed by reduction to the corresponding aminophenol. This intermediate is then further elaborated to the final oxadiazole-linked product.

-

Step 1: Nitration of 4-Chlorophenol. To a solution of 4-chlorophenol (0.1 mol) in a suitable solvent, a mixture of nitric acid and concentrated sulfuric acid is added dropwise at a controlled temperature. The reaction mixture is stirred until completion, and the resulting 2-nitro-4-chlorophenol is isolated by precipitation and filtration.

-

Step 2: Reduction of the Nitro Group. The 2-nitro-4-chlorophenol is reduced to 2-amino-4-chlorophenol using a reducing agent such as stannous chloride in an acidic medium. The product is then isolated and purified.

-

Step 3-5: Oxadiazole Ring Formation and Coupling. The 2-amino-4-chlorophenol undergoes a series of reactions, including acylation with an appropriate benzoic acid derivative (in this case, 3,4,5-trimethoxybenzoic acid), followed by cyclization to form the 1,3,4-oxadiazole ring. The final step involves coupling with the aminophenol moiety to yield the target compound. Purification is typically achieved through column chromatography.

Topoisomerase II Inhibition Assay [4][5]

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase IIα.

-

Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pRYG), reaction buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and ATP), and the test compound at various concentrations.

-

Enzyme Addition: The reaction is initiated by the addition of human topoisomerase IIα enzyme.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes) to allow for the enzymatic reaction to occur.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution, often containing SDS and proteinase K to digest the enzyme.

-

Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis. The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.

-

Analysis: Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the no-drug control.

Unraveling the Mechanism: Signaling Pathways in Focus

The anticancer activity of these chlorinated phenol derivatives is often linked to their ability to interfere with critical cellular signaling pathways that regulate cell growth, proliferation, and survival.

Topoisomerase II Inhibition Pathway

Topoisomerase II plays a vital role in resolving DNA topological problems during replication and transcription. Inhibitors of this enzyme can trap the enzyme-DNA cleavage complex, leading to DNA strand breaks and ultimately triggering apoptosis.

Caption: Inhibition of Topoisomerase II by a chlorinated phenol derivative.

Potential Involvement of MAPK and NF-κB Signaling Pathways

Emerging evidence suggests that some phenolic compounds can modulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are frequently dysregulated in cancer.[6][7][8][9][10][11] The MAPK pathway is involved in cell proliferation and survival, while the NF-κB pathway plays a key role in inflammation and apoptosis resistance. Further investigation is warranted to elucidate the precise role of novel chlorinated phenol derivatives in modulating these critical pathways.

References

- 1. Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and antitumor evaluation of 2,4,6-triaryl pyridines containing chlorophenyl and phenolic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Natural products modulating MAPK for CRC treatment: a promising strategy [frontiersin.org]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

3,5-Dichloro-2,6-dimethoxyphenol: A Preliminary Data Sheet on a Sparsely Documented Research Chemical

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of the currently available public information on 3,5-Dichloro-2,6-dimethoxyphenol. Extensive searches have revealed that this compound is not well-documented in peer-reviewed literature as a research chemical with established biological activities or detailed experimental protocols. The information presented here is for preliminary informational purposes only.

Introduction

This compound is a chlorinated and methoxylated phenol derivative. While its chemical structure suggests potential for biological activity, public domain research on this specific compound is exceedingly limited. It has been identified primarily in the context of environmental monitoring and as a byproduct of industrial processes, rather than as a tool for targeted biological research. This document collates the sparse data available for this molecule.

Physicochemical Properties

A summary of the basic chemical and physical properties of this compound is provided in the table below. This information is collated from various chemical databases and environmental studies.

| Property | Value | Source |

| CAS Number | 78782-46-4 | [1][2][3] |

| Molecular Formula | C₈H₈Cl₂O₃ | [2] |

| Molecular Weight | 223.05 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3,5-Dichlorosyringol | [3] |

Contextual Occurrences and Mentions

This compound has been mentioned in a few specific contexts, which are outlined below. It is important to note that these are not dedicated studies of the compound's properties or applications.

-

Environmental Contaminant: The compound has been listed as a chemical of potential concern in pulp mill effluents and has been part of a national reconnaissance of emerging contaminants in US streams[4]. Its presence is noted as a byproduct of paper pulp bleaching[3].

-

Computational Chemistry: this compound has been included in computational studies, for example, in the optimization of halogen atomic radii for PBSA calculations[5]. This suggests its use as a model compound for theoretical chemistry.

-

Biomass Research: The compound is mentioned in a table of biomass model components in a university thesis, indicating its relevance in the study of biomass degradation or conversion[6].

-

Analytical Chemistry: A study on chlorinated organic compounds in concrete as potential markers for chlorine gas exposure included this compound in its list of analytes[7].

Synthesis

Biological Activity and Toxicology

There is a significant lack of publicly available data on the biological activity, mechanism of action, and toxicology of this compound. No studies detailing its effects on signaling pathways, its potential as a therapeutic agent, or its comprehensive toxicological profile were identified during the literature search.

Conclusion and Outlook

Based on the available information, this compound is a known chemical entity with a confirmed structure and CAS number. However, it remains largely uncharacterized in terms of its biological effects and potential applications as a research chemical. The lack of data on its synthesis, biological activity, and experimental protocols prevents the creation of an in-depth technical guide.

For researchers interested in this compound, the initial steps would involve developing a reliable synthesis protocol, followed by a thorough characterization of its physicochemical and toxicological properties. Subsequent in vitro and in vivo studies would be necessary to elucidate any biological activity and determine its mechanism of action. Until such fundamental research is conducted and published, this compound remains a molecule of speculative interest rather than a well-defined research tool.

Due to the absence of information on signaling pathways or experimental workflows involving this compound, no diagrams could be generated.

References

- 1. Phenol, 2,6-dimethoxy-,1-acetate | CAS#:944-99-0 | Chemsrc [chemsrc.com]

- 2. chemsrc.com [chemsrc.com]

- 3. Data Dictionary - Vocabulary [kodlistor.miljodatasamverkan.se]

- 4. watershedwatch.ca [watershedwatch.ca]

- 5. itempdf74155353254prod.s3.amazonaws.com [itempdf74155353254prod.s3.amazonaws.com]

- 6. path.web.ua.pt [path.web.ua.pt]

- 7. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 8. Non-conventional paths in electrophilic aromatic reactions. Part VI. Chlorination of 3,5-dichloro-2,4,6-trimethylanisole and related compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Review of Substituted Dimethoxyphenols: Synthesis, Bioactivities, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Substituted dimethoxyphenols, a class of phenolic compounds characterized by a benzene ring functionalized with two methoxy groups and a hydroxyl group, along with other substituents, have garnered significant scientific interest. Their structural versatility and inherent physicochemical properties make them promising candidates for a wide array of applications, particularly in the realms of antioxidant, anti-inflammatory, and antimicrobial therapies. This in-depth technical guide provides a comprehensive literature review of the synthesis, biological activities, and experimental protocols related to substituted dimethoxyphenols, offering a valuable resource for researchers and professionals in drug development.

Synthesis of Substituted Dimethoxyphenols

The synthesis of substituted dimethoxyphenols can be achieved through various chemical and enzymatic routes, allowing for the introduction of a diverse range of functional groups onto the phenolic backbone.

Chemical Synthesis

Several methods have been developed for the chemical synthesis of substituted dimethoxyphenols. A common precursor for many of these syntheses is pyrogallol, which can be selectively methylated to yield 2,6-dimethoxyphenol (syringol). One reported method involves the etherification of pyrogallol with dimethyl carbonate in a microreactor, using tetrabutylammonium bromide (TBAB) as a catalyst and methanol as the solvent. This method is noted for its high yield, purity, and potential for continuous production[1].

Another approach involves the treatment of 2,6-dibromophenol with sodium methoxide in the presence of cuprous iodide in a mixture of methanol and dimethylformamide to produce 2,6-dimethoxyphenol[2]. Furthermore, a benign protocol for the hydroxylation of activated aromatic compounds, such as 1,3-dimethoxy-2-methyl-benzene, using in situ generated ethaneperoxoic acid from hydrogen peroxide and acetic acid has been reported, yielding methoxy-substituted phenols[3].

The synthesis of 4-alkyl-2,6-dimethoxyphenols can be achieved through a two-step process. First, 2,6-dimethoxyphenol is reacted with formalin (38 wt%) and aqueous sodium hydroxide to yield 2,6-dimethoxy-4-(hydroxymethyl)phenol. This intermediate is then hydrogenated in the presence of a platinum-alumina catalyst to afford 2,6-dimethoxy-4-methylphenol[4].

Enzymatic Synthesis

Enzymatic methods offer a green and selective alternative for the synthesis of substituted dimethoxyphenols and their derivatives. Laccase, an oxidoreductase enzyme, has been utilized for the oxidative coupling of 2,6-dimethoxyphenol. This reaction proceeds via the formation of phenoxy radicals, which can then couple to form dimers, such as 3,3′,5,5′-tetramethoxybiphenyl-4,4′-diol[5][6]. The reaction conditions, including the choice of solvent, can influence the product distribution[5].

Biological Activities and Experimental Protocols

Substituted dimethoxyphenols exhibit a range of biological activities, with their antioxidant, enzyme inhibitory, and antimicrobial properties being the most extensively studied.

Antioxidant Activity

The antioxidant capacity of substituted dimethoxyphenols is a key area of investigation, with several in vitro assays commonly employed to quantify this activity.

Data Presentation: Antioxidant Activity of Substituted Dimethoxyphenols and Derivatives

| Compound/Extract | Assay | IC50/EC50 Value | Reference |

| 2,6-dimethoxy-4-((phenylamino)methyl)phenol (I) | FRAP | More effective than syringaldehyde | [7] |

| 2,6-dimethoxy-4-((4′-nitrophenylimino)methyl)phenol (II) | Phosphomolybdate | Most effective among tested compounds | [7] |

| Syringaldehyde | DPPH | Better reducing capacity than its Schiff bases | [7] |

| Canolol (4-vinyl-2,6-dimethoxyphenol) | Peroxynitrite Scavenging | Potent activity, higher than rutin and α-tocopherol | [8] |

| Laccase-generated dimer of 2,6-dimethoxyphenol | DPPH, FRAP | Higher antioxidant capacity than the monomer | [5] |

| Plant Extracts | DPPH | IC50 = 2.4–5 µg/mL | [7] |

Experimental Protocols: Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Reagents:

-

DPPH solution (typically 0.1 mM in methanol or ethanol)

-

Test compounds dissolved in a suitable solvent

-

Positive control (e.g., ascorbic acid, Trolox)

-

Methanol or ethanol (spectrophotometric grade)

-

-

Procedure:

-

Prepare a working solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Prepare serial dilutions of the test compounds and the positive control.

-

In a 96-well plate or cuvettes, add a specific volume of the test compound or control solution.

-

Add an equal volume of the DPPH working solution to initiate the reaction. A blank containing only the solvent and DPPH solution is also prepared.

-

Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

-

Measure the absorbance of each well at 517 nm using a spectrophotometer.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

-

Reagents:

-

Acetate buffer (300 mM, pH 3.6)

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

-

20 mM FeCl₃·6H₂O in water

-

FRAP reagent (prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 ratio)

-

Test compounds dissolved in a suitable solvent

-

Standard solution (e.g., FeSO₄·7H₂O or ascorbic acid)

-

-

Procedure:

-

Prepare the FRAP reagent and warm it to 37°C.

-

Prepare serial dilutions of the test compounds and the standard.

-

In a 96-well plate or cuvettes, add a small volume of the test compound or standard solution.

-

Add a larger volume of the pre-warmed FRAP reagent and mix thoroughly.

-

Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).

-

Measure the absorbance at 593 nm.

-

A standard curve is generated by plotting the absorbance of the standard solutions against their concentrations.

-

The antioxidant capacity of the test samples is determined by comparing their absorbance to the standard curve and is expressed as FRAP units (e.g., µM Fe(II) equivalents).

-

Logical Workflow for Antioxidant Activity Screening

Caption: Workflow for screening the antioxidant activity of substituted dimethoxyphenols.

Enzyme Inhibitory Activity

Substituted dimethoxyphenols have been investigated for their ability to inhibit various enzymes, a property that could be harnessed for therapeutic purposes.

Data Presentation: Enzyme Inhibitory Activity of Methoxyphenols and Related Compounds

| Compound | Target Enzyme | Inhibition Type | IC50 Value | Reference |

| Sanggenone C | Tyrosinase | Competitive | 18.85 µM | [9] |

| L-epicatechin | Tyrosinase | Competitive | 191.99 µM | [9] |

| Catechin | Tyrosinase | Competitive | 511.59 µM | [9] |

| Oxyresveratrol | Tyrosinase | Non-competitive | 4.50 µM | [9] |

| 2-(3,4-dihydroxyphenyl)benzo[b]thiophene | 5-Lipoxygenase | Reversible | 20 nM (cell-free), 60 nM (cell-based) | [10] |

| 3,4-dihydroxy-3′-phenoxybiphenyl | 5-Lipoxygenase | Reversible | 20 nM (cell-free), 70 nM (cell-based) | [10] |

| Hydroxylated phenylpropanoids | Tyrosinase | Competitive/Mixed | 20 - 423 nM | [11] |

Experimental Protocol: Tyrosinase Inhibition Assay

This assay is used to screen for compounds that can inhibit the enzyme tyrosinase, which is involved in melanin production.

-

Reagents:

-

Mushroom tyrosinase solution

-

L-DOPA (3,4-dihydroxyphenylalanine) solution (substrate)

-

Phosphate buffer (pH 6.8)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., kojic acid)

-

-

Procedure:

-

In a 96-well plate, add the test compound at various concentrations, the positive control, and a solvent blank.

-

Add the tyrosinase enzyme solution to each well and pre-incubate for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the L-DOPA substrate solution to all wells.

-

Measure the absorbance at a specific wavelength (e.g., 475 nm) at regular time intervals to monitor the formation of dopachrome.

-

The rate of reaction is determined from the linear portion of the absorbance versus time curve.

-

The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [ (Rate_control - Rate_sample) / Rate_control ] * 100 where Rate_control is the reaction rate in the absence of the inhibitor and Rate_sample is the reaction rate in the presence of the test compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Signaling Pathway: Lipoxygenase Pathway and Inhibition

Caption: Inhibition of the 5-lipoxygenase pathway by substituted dimethoxyphenols.

Antimicrobial Activity

Substituted dimethoxyphenols have also demonstrated promising activity against a range of pathogenic microorganisms.

Data Presentation: Antimicrobial Activity of Substituted Dimethoxyphenols and Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2,6-dimethoxy-4-((4′-nitrophenylimino)methyl)phenol (II) | Pseudomonas aeruginosa | 11 | [12] |

| 2,6-dimethoxy-4-((4′-nitrophenylimino)methyl)phenol (II) | Bacillus subtilis | < 22 | [12] |

| 2,6-dimethoxy-4-((phenylamino)methyl)phenol (I) | Klebsiella sp. | < 22 | [12] |

| 2,6-dimethoxy-4-((phenylamino)methyl)phenol (I) | Enterobacter sp. | < 22 | [12] |

| Syringaldehyde | Klebsiella sp. | < 22 | [12] |

| Syringaldehyde | Enterobacter sp. | < 22 | [12] |

| Plant Extracts | E. coli, K. pneumoniae | 15.625 | [7] |

| 7-methoxy-2,2-dimethyl-4-octa-4′,6′-dienyl-2H-napthalene-1-one | C. albicans, K. pneumoniae | 1 | [13] |

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture in logarithmic growth phase

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic or antifungal)

-

Negative control (broth and solvent)

-

Inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

-

Procedure:

-

Dispense the broth medium into all wells of the microtiter plate.

-

Add the test compound to the first well of a row and perform serial two-fold dilutions across the row.

-

Repeat this for the positive control in a separate row.

-

Prepare a standardized inoculum of the microorganism.

-

Add the inoculum to all wells except for the sterility control wells (which contain only broth).

-

Include a growth control well containing broth and inoculum but no antimicrobial agent.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Experimental Workflow for Antimicrobial Susceptibility Testing

References

- 1. CN106631714A - Method for synthesizing 2,6-dimethoxyphenol - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis routes of 2,6-Dimethoxy-4-methylphenol [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Highly potent and selective 5-lipoxygenase inhibition by new, simple heteroaryl-substituted catechols for treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchtrend.net [researchtrend.net]

- 13. Isolation, purification and characterization of novel antimicrobial compound 7-methoxy-2,2-dimethyl-4-octa-4′,6′-dienyl-2H-napthalene-1-one from Penicillium sp. and its cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide on the Safety and Handling of 2,6-Dimethoxyphenol

This technical guide provides comprehensive safety and handling information for 2,6-Dimethoxyphenol, intended for researchers, scientists, and professionals in drug development.

Chemical Identification

| Identifier | Value |

| Chemical Name | 2,6-Dimethoxyphenol |

| Synonyms | Syringol, Pyrogallol 1,3-dimethyl ether[1][2][3] |

| CAS Number | 91-10-1[1][2] |

| Molecular Formula | C₈H₁₀O₃[1] |

| Molecular Weight | 154.16 g/mol [3] |

| Structure | A phenol substituted by methoxy groups at positions 2 and 6[3] |

Hazard Identification

2,6-Dimethoxyphenol is classified as hazardous under the Globally Harmonized System (GHS).[1][2][4]

GHS Classification:

Label Elements:

Hazard Statements:

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).[4]

-

Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[6]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[4]

Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Off-white to tan crystalline powder | [7] |

| Odor | Characteristic | [1] |

| Melting Point | 50 to 57 °C (122 to 135 °F) | [8] |

| Boiling Point | 261 - 262 °C (502 - 504 °F) | [1][8] |

| Density | 1.134 g/cm³ at 20 °C | [1] |

| Flash Point | >93 °C (>199.4 °F) / 140 °C (284 °F) | [1][8] |

| Vapor Pressure | 0.006170 mmHg @ 25.00 °C | [9] |

| Solubility in Water | Slightly soluble | [8] |

Toxicological Information

| Route | Species | Value | Source |

| Oral LD50 | Rat | 550 mg/kg | [7] |

| Oral LD50 | Mouse | 2500 mg/kg | [7] |

| Intravenous LDLO | Cat | 100 mg/kg | [7] |

Routes of Exposure: Eye contact, skin contact, inhalation, ingestion.[7] Acute Effects:

-

Eyes: Causes serious irritation, characterized by redness, watering, and itching.[1][7]

-

Skin: Causes skin irritation, which may involve itching, scaling, reddening, or blistering.[1][7] May cause an allergic skin reaction.[1][5]

-

Inhalation: Causes irritation of the lungs and respiratory system.[7]

-

Ingestion: Harmful if swallowed. May cause gastrointestinal irritation, nausea, and vomiting.[5][7]

Experimental Protocols

Protocol for Emergency First Aid

This protocol outlines the immediate steps to be taken in case of exposure to 2,6-Dimethoxyphenol.

-

General Advice: Move the victim from the exposure area. Show the Safety Data Sheet to the attending medical professional. Symptoms of poisoning may be delayed for several hours; medical observation for at least 48 hours is recommended.[10]

-

Eye Contact:

-

Skin Contact:

-

Inhalation:

-

Ingestion:

Protocol for Spills and Accidental Release

This protocol details the methodology for cleaning up a spill of solid 2,6-Dimethoxyphenol.

-

Personal Precautions:

-

Ensure adequate ventilation in the area of the spill.[2]

-

Evacuate non-essential personnel from the danger area.

-

Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, safety goggles, and protective clothing.[2][11]

-

Avoid breathing dust.[2] Shut off all sources of ignition.[7]

-

-

Environmental Precautions:

-

Prevent the substance from entering drains, sewers, or water courses.[10]

-

Cover drains to contain the spill.

-

-

Containment and Clean-up:

-

Use a shovel to carefully transfer the spilled material into a suitable, labeled container for disposal.[2][7] Avoid generating dust.

-

Use spark-proof tools.[6]

-

Once the bulk material is removed, clean the affected area thoroughly.

-

Dispose of the contaminated material as hazardous waste in accordance with local, regional, and national regulations.[2][4]

-

Visualizations

Caption: General laboratory workflow for handling 2,6-Dimethoxyphenol.

Caption: Decision tree for first aid response to exposure.

Caption: Laccase-mediated oxidative coupling of 2,6-Dimethoxyphenol.[12]

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. fishersci.com [fishersci.com]

- 3. 2,6-Dimethoxyphenol | C8H10O3 | CID 7041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prod.adv-bio.com [prod.adv-bio.com]

- 5. lgcstandards.com [lgcstandards.com]

- 6. echemi.com [echemi.com]

- 7. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 8. Syringol - Wikipedia [en.wikipedia.org]

- 9. 2,6-dimethoxyphenol, 91-10-1 [thegoodscentscompany.com]

- 10. bg.cpachem.com [bg.cpachem.com]

- 11. lobachemie.com [lobachemie.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Dichloro-2,6-dimethoxyphenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 3,5-Dichloro-2,6-dimethoxyphenol, a key intermediate in the development of targeted therapeutics. The protocols outlined below are based on established chemical methodologies for the synthesis of the precursor, 2,6-dimethoxyphenol, and subsequent chlorination.

Introduction

This compound is a crucial building block in medicinal chemistry, most notably as a key component of potent and selective inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. Aberrant FGFR signaling is implicated in various cancers, making FGFR inhibitors a significant area of drug development. The specific substitution pattern of the 3,5-dichloro-2,6-dimethoxyphenyl moiety is critical for the inhibitory activity of these compounds.

This document provides a proposed two-step synthetic route to this compound, starting with the synthesis of 2,6-dimethoxyphenol from pyrogallol, followed by its dichlorination.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed two-step synthesis of this compound.

| Parameter | Step 1: Synthesis of 2,6-dimethoxyphenol | Step 2: Synthesis of this compound |

| Starting Material | Pyrogallol | 2,6-dimethoxyphenol |

| Key Reagents | Dimethyl carbonate, Tetrabutylammonium bromide (catalyst) | N-Chlorosuccinimide (NCS) |

| Solvent | Methanol | Acetonitrile |

| Reaction Temperature | 120-140 °C | Room Temperature |

| Reported/Expected Yield | ~91%[1] | 75-95% (estimated based on similar reactions)[2] |

| Purity | >99%[1] | >98% (expected after purification) |

| Product Molecular Formula | C₈H₁₀O₃ | C₈H₈Cl₂O₃ |

| Product Molecular Weight | 154.16 g/mol | 223.05 g/mol |

Experimental Protocols

Step 1: Synthesis of 2,6-dimethoxyphenol

This protocol is adapted from a patented method for the synthesis of 2,6-dimethoxyphenol using a microreactor.[1]

Materials:

-

Pyrogallol

-

Dimethyl carbonate

-

Tetrabutylammonium bromide (TBAB)

-

Methanol

-

Microreactor system

-

High-pressure pump

-

Heating system for microreactor

-

Back-pressure regulator

-

Distillation apparatus

Procedure:

-

Prepare a feed solution by dissolving pyrogallol, dimethyl carbonate, and a catalytic amount of tetrabutylammonium bromide in methanol. The recommended molar ratio of pyrogallol to dimethyl carbonate is approximately 1:2.1, and the molar ratio of pyrogallol to TBAB is approximately 1:0.005.[1]

-

Set up the microreactor system, ensuring all connections are secure for high-pressure operation.

-

Heat the microreactor to a constant temperature between 120-140 °C.[1]

-

Pump the feed solution through the microreactor at a controlled flow rate to achieve the desired residence time. A reaction pressure of around 5 MPa is recommended.[1]

-

Collect the reactor effluent after it passes through the back-pressure regulator.

-

After the reaction is complete, recover the methanol from the collected solution by distillation.

-

The crude 2,6-dimethoxyphenol can be further purified by vacuum distillation.

Step 2: Proposed Synthesis of this compound

This proposed protocol is based on the general procedures for the chlorination of activated aromatic rings using N-chlorosuccinimide (NCS).[2][3][4]

Materials:

-

2,6-dimethoxyphenol

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 2,6-dimethoxyphenol in acetonitrile.

-

To the stirred solution, add N-chlorosuccinimide (2.1 equivalents) portion-wise at room temperature. The methoxy and hydroxyl groups are activating and ortho-, para-directing, thus directing the chlorination to the 3 and 5 positions.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash with water to remove succinimide.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

Visualizations

Caption: Proposed two-step synthesis of this compound.

Caption: Inhibition of the FGFR signaling pathway by targeted inhibitors.[5][6][7]

References

- 1. CN106631714A - Method for synthesizing 2,6-dimethoxyphenol - Google Patents [patents.google.com]

- 2. isca.in [isca.in]

- 3. Chlorination - Common Conditions [commonorganicchemistry.com]

- 4. Research Journal of Chemical Sciences : Chlorination of Aromatic Compounds in Aqueous Media using N-Chlorosuccinimide - ISCA [isca.me]

- 5. Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance [mdpi.com]

- 6. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 7. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of 3,5-Dichloro-2,6-dimethoxyphenol from Pyrogallol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the multi-step synthesis of 3,5-Dichloro-2,6-dimethoxyphenol, a valuable intermediate in organic synthesis, starting from the readily available precursor, pyrogallol. The described methodology is based on a two-step reaction sequence involving an initial selective methylation followed by a dichlorination.

Overall Reaction Scheme

The synthesis proceeds via two main steps:

-

Step 1: Selective O-Methylation of Pyrogallol to yield 2,6-Dimethoxyphenol (Syringol).

-

Step 2: Dichlorination of 2,6-Dimethoxyphenol to yield the final product, this compound.

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis of this compound from pyrogallol.

Step 1: Synthesis of 2,6-Dimethoxyphenol (Syringol)

This protocol is adapted from a method utilizing a microreactor for continuous production, which offers high yield and purity.[1] The reaction employs dimethyl carbonate as a non-toxic methylating agent and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Pyrogallol | 126.11 | 12.6 g | 0.1 |

| Dimethyl Carbonate | 90.08 | 18.9 g | 0.21 |

| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.16 g | 0.0005 |

| Methanol | 32.04 | 150 mL | - |

Experimental Protocol

-

Preparation: In a suitable flask, dissolve 12.6 g of pyrogallol, 18.9 g of dimethyl carbonate, and 0.16 g of TBAB in 150 mL of methanol.

-

Reaction:

-

Set up a microreactor system with a reaction pressure of 5 MPa and a temperature of 135°C.

-

Pump the prepared solution into the microreactor at a flow rate of 2 mL/min.

-

The residence time in the reactor should be approximately 30 minutes. The total reaction time will be about 2 hours.

-

-

Work-up and Purification:

-

Collect the output from the reactor.

-

Recover the methanol using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield pure 2,6-dimethoxyphenol.

-

Expected Results

| Product | Appearance | Yield | Purity (GC) |

| 2,6-Dimethoxyphenol | Colorless to pale yellow solid/oil | ~91% | ~99% |

Step 2: Synthesis of this compound

This step involves the electrophilic aromatic substitution (chlorination) of the electron-rich 2,6-dimethoxyphenol. Sulfuryl chloride is used as the chlorinating agent.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2,6-Dimethoxyphenol | 154.16 | 15.4 g | 0.1 |

| Sulfuryl Chloride | 134.97 | 28.3 g (17.0 mL) | 0.21 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Deionized Water | 18.02 | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Saturated Sodium Chloride Solution (Brine) | - | 50 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | ~10 g | - |

Experimental Protocol

-

Preparation: Dissolve 15.4 g of 2,6-dimethoxyphenol in 200 mL of dichloromethane in a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel.

-

Reaction:

-

Cool the solution to 0°C in an ice bath.

-

Add sulfuryl chloride (28.3 g, 17.0 mL) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not rise above 5°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, slowly pour the mixture into 100 mL of cold water to quench the excess sulfuryl chloride.

-

Separate the organic layer.

-